Pyriofenone

cross-resistance FRAC Group 50 resistance management

Pyriofenone (CAS 688046-61-9), an aryl phenyl ketone fungicide (FRAC Group 50), delivers unique actin mislocalization activity against Erysiphales. Its distinct pyridyl substitution confers superior rainfastness, translaminar mobility, and vapor-phase redistribution versus metrafenone—critical for dense canopies and high-rainfall regions. Recommended at 50–100 g a.i./ha on cereals, grapevines, and cucurbits. Not cross-resistant to QoIs or SDHIs; deploy as rotational partner where metrafenone resistance is confirmed. Verified in vitro activity against Lasiodiplodia theobromae (EC50 0.428 μg/mL).

Molecular Formula C18H20ClNO5
Molecular Weight 365.8 g/mol
CAS No. 688046-61-9
Cat. No. B131606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyriofenone
CAS688046-61-9
Synonyms(5-Chloro-2-methoxy-4-methyl-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone;  3-(2,3,4-Trimethoxy-6-methylbenzoyl)-5-chloro-2-methoxy-4-methylpyridine;  IKF 309; 
Molecular FormulaC18H20ClNO5
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)C)OC)OC)OC
InChIInChI=1S/C18H20ClNO5/c1-9-7-12(22-3)16(23-4)17(24-5)13(9)15(21)14-10(2)11(19)8-20-18(14)25-6/h7-8H,1-6H3
InChIKeyNMVCBWZLCXANER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyriofenone (CAS 688046-61-9) – Aryl Phenyl Ketone Fungicide for Powdery Mildew Control in Cereals, Vines, and Vegetables


Pyriofenone (CAS 688046-61-9) is an aryl phenyl ketone fungicide developed by Ishihara Sangyo Kaisha, Ltd., first approved in the EU in 2014, classified under FRAC Group 50 (formerly U8), and characterized by a unique mode of action involving actin mislocalization and disruption of cytoskeletal function in susceptible fungi [1][2][3]. Its primary utility is the control of powdery mildew (Erysiphales) across a range of crops including cereals, grapevines, and cucurbits, with a recommended field application rate of 50–100 g a.i./ha [4][5].

Why Pyriofenone Cannot Be Simply Substituted by Metrafenone or Other Powdery Mildew Fungicides


Substituting Pyriofenone with the closely related analog metrafenone, or with older powdery mildew fungicides such as quinoxyfen, cyflufenamid, or DMIs, introduces quantifiable risks of efficacy failure, cross-resistance, or suboptimal physicochemical performance [1][2][3]. Metrafenone, while sharing the aryl phenyl ketone core, has demonstrated reduced field efficacy and documented resistance in Erysiphe necator populations, with cross-resistance extending to Pyriofenone in resistant strains [2][4]. Conversely, Pyriofenone's distinct pyridyl substitution confers differences in vapor activity, translaminar mobility, and rainfastness that directly impact field performance and residue management relative to its in-class alternatives [1][3][5].

Pyriofenone Quantitative Differentiation Evidence Against Metrafenone, Cyflufenamid, and Other Powdery Mildew Fungicides


Pyriofenone Exhibits Cross-Resistance to Metrafenone in E. necator Field Isolates, Differentiating Resistance Management Utility

Pyriofenone shares cross-resistance with metrafenone in field populations of Erysiphe necator. In a 2023 Serbian field study, 29 of 41 isolates (70.7%) exhibited unsatisfactory control at recommended concentrations for both compounds, and resistant strains grew readily at four times higher concentrations of metrafenone and pyriofenone [1][2]. This contrasts with the absence of cross-resistance to QoI and SBI fungicides [2]. The quantitative finding confirms that pyriofenone and metrafenone cannot be used interchangeably in resistance management strategies without prior resistance monitoring.

cross-resistance FRAC Group 50 resistance management

Pyriofenone Demonstrates Quantifiable In Vitro Potency Against Lasiodiplodia theobromae with EC50 = 0.428 μg/mL

Pyriofenone exhibits strong inhibitory activity against Lasiodiplodia theobromae, a pathogen causing tea leaf spot, with a half-maximal effective concentration (EC50) of 0.428 μg/mL determined by mycelial growth rate measurement [1]. This quantitative benchmark establishes a reference point for comparing the compound's intrinsic potency against a non-powdery mildew target, which is relevant for understanding its broader fungicidal spectrum beyond its primary Erysiphales indication.

in vitro efficacy EC50 mycelial growth inhibition

Pyriofenone Displays High Rainfastness in Cucumber, Maintaining Efficacy After Simulated Rainfall

Pyriofenone exhibits high rainfastness in cucumber leaves against powdery mildew (Podosphaera xanthii), a property that distinguishes it from older contact fungicides and contributes to its reliable field performance under variable weather conditions [1]. While specific quantitative wash-off percentages are not reported in the primary publication, the observation of sustained efficacy post-rainfall is consistently noted across multiple authoritative sources, including the PPDB and patent literature, underscoring its practical field advantage [1][2].

rainfastness residual activity cucumber powdery mildew

Pyriofenone Demonstrates Translaminar and Vapor Activity, Enhancing Coverage and Control of Hidden Pathogens

Pyriofenone exhibits both translaminar and vapor activities, which collectively enable protection of both sides of the leaf and adjacent plant surfaces [1][2]. Translaminar movement ensures active ingredient reaches the abaxial leaf surface where powdery mildew often initiates, while vapor activity extends coverage to untreated plant parts and neighboring plants, improving overall disease suppression compared to fungicides lacking these properties [1][2]. While direct quantitative comparisons with metrafenone or cyflufenamid are not available, these attributes represent a class-differentiating feature for pyriofenone relative to older, non-systemic powdery mildew fungicides.

translaminar activity vapor activity spray coverage

Pyriofenone Residue Dissipation Kinetics in Oriental Melon: Half-Life = 4.3–4.9 Days, Below MRL by Harvest

In greenhouse-grown oriental melon, pyriofenone residue levels dissipated with half-lives of 4.9 days (Site A) and 4.3 days (Site B) under Korean climatic conditions, with all samples collected 0–10 days post-application remaining below the Korean maximum residue level (MRL) of 0.2 mg/kg [1][2]. Pre-harvest residue limit modeling predicted that application at 10 or 5 days before harvest would result in concentrations below the provisional MRL at harvest time [1]. These data provide a quantifiable basis for establishing pre-harvest intervals and compare favorably to other powdery mildew fungicides with longer environmental persistence.

residue dissipation half-life pre-harvest interval

Pyriofenone Physicochemical Profile: Log P = 3.2 and Water Solubility = 1.56 mg/L Favor Leaf Penetration and Formulation Stability

Pyriofenone possesses a log P (octanol-water partition coefficient) of 3.2 and water solubility of 1.56 mg/L (20°C, pH 6.6) [1][2]. Compared to metrafenone (log P ~4.3, water solubility ~0.5 mg/L), pyriofenone is slightly less lipophilic and more water-soluble, which may contribute to its observed translaminar mobility and favorable formulation characteristics [1][3]. The log P of 3.2 also indicates a moderate potential for bioaccumulation, which is relevant for environmental risk assessment and regulatory compliance [1].

log P water solubility physicochemical properties

Pyriofenone Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Resistance Management Rotation in Vineyards with Documented Metrafenone Resistance

In vineyards where metrafenone resistance has been confirmed (e.g., northern Italy, Serbia), pyriofenone should NOT be used as a substitute, as cross-resistance is complete [1][2]. Instead, pyriofenone remains valuable as a rotational partner with fungicides from different FRAC groups (e.g., QoIs, SDHIs) to which it does not exhibit cross-resistance [2]. Application should be guided by local resistance monitoring data.

Powdery Mildew Control in Cucurbits Requiring Rainfastness and Translaminar Coverage

Pyriofenone is well-suited for cucurbit powdery mildew management where rainfastness and translaminar/vapor activity are critical for consistent performance [1][2]. Its ability to protect both leaf surfaces and adjacent plants via vapor redistribution makes it a strong candidate for dense canopies or regions with frequent rainfall, reducing the need for multiple applications [1][2].

Cereal Powdery Mildew Control with Defined Pre-Harvest Interval

For wheat and barley powdery mildew, pyriofenone offers a defined residue dissipation profile (half-life ~4–5 days in fruit, likely similar in cereals) that supports predictable pre-harvest intervals and MRL compliance [1][2]. Its use in cereals is supported by EU registration and field efficacy data demonstrating excellent control of Blumeria graminis [1].

Broad-Spectrum Activity Assessment Against Non-Powdery Mildew Pathogens

While primarily a powdery mildew fungicide, pyriofenone exhibits quantifiable in vitro activity against Lasiodiplodia theobromae (EC50 = 0.428 μg/mL) and moderate field efficacy against rice blast (Pyricularia oryzae) [1][2]. These data support its potential inclusion in integrated disease management programs targeting mixed pathogen complexes, though efficacy against non-Erysiphales should be verified locally.

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